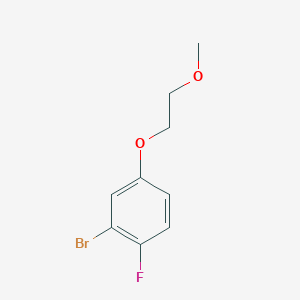

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” is 1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9 (11)8 (10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecular structure of the compound. Unfortunately, a detailed 3D structure or 2D Mol file was not found in the sources retrieved.Physical And Chemical Properties Analysis

“2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” has a molecular weight of 249.08 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.Scientific Research Applications

Synthesis of Complex Molecules

Researchers have synthesized a range of complex molecules for various applications, such as liquid crystals and fluorescent compounds, by utilizing intermediates similar to 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene. For instance, Wang et al. (2000) synthesized monomers containing para-methoxyazobenzene, demonstrating the use of brominated and methoxylated benzene derivatives in creating materials with liquid crystalline behavior (Wang et al., 2000). Similarly, Akbaba et al. (2010) focused on the synthesis of natural products starting from bromo and methoxy substituted phenylmethanol, showcasing the relevance of such compounds in synthesizing biologically active substances (Akbaba et al., 2010).

Optical and Electronic Materials

The synthesis and study of materials with specific optical properties often involve intermediates like 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene. Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, which could be analogously related to the manipulation of similar bromo- and fluoro-substituted compounds for enhancing UV stability and conductivity of materials (Praveen & Ojha, 2012).

Fluorescent Labeling and Probes

Compounds with bromo, fluoro, and methoxy groups are utilized in the development of fluorescent probes and labeling reagents. Gatti et al. (1996) used a bromoacetyl-methoxynaphthalene derivative as a fluorogenic labeling agent for HPLC analysis, demonstrating the potential of such compounds in enhancing the sensitivity and selectivity of analytical methods for carboxylic acids (Gatti et al., 1996).

Material Synthesis and Copolymerization

The structural modification and copolymerization of styrene and other monomers often involve the use of bromo- and methoxy-substituted benzene derivatives. Kharas et al. (2015) synthesized novel trisubstituted ethylenes for copolymerization with styrene, indicating the versatility of such compounds in creating polymers with specific properties (Kharas et al., 2015).

Safety And Hazards

Future Directions

The future directions for “2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” are not specified in the sources retrieved. As a biochemical reagent, its use will likely continue to be valuable in life science research . Further studies could explore its potential applications in various fields of research.

properties

IUPAC Name |

2-bromo-1-fluoro-4-(2-methoxyethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANPUZLFMLKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)

![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)